molecular formula C16H24N2O4S B5784987 N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide

N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B5784987
M. Wt: 340.4 g/mol
InChI Key: JILBUYGJIKURGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as DMSO, is a widely used solvent in scientific research. It has a variety of applications in the fields of biochemistry, pharmacology, and medicine. DMSO is a colorless and odorless liquid that is highly polar and water-soluble.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is not fully understood. It is believed that N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can penetrate cell membranes and interact with proteins and nucleic acids. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can also disrupt hydrogen bonding and van der Waals interactions between molecules, leading to changes in protein conformation and activity.
Biochemical and Physiological Effects:
N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can also act as a free radical scavenger and protect cells from oxidative stress. Additionally, N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have anti-cancer properties and can induce cell differentiation.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has several advantages as a solvent in lab experiments. It is highly polar and can dissolve a wide range of compounds. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is also relatively non-toxic and has low volatility, making it a safe solvent to work with. However, N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can also have limitations in lab experiments. It can interfere with some assays, leading to false positive or false negative results. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can also be cytotoxic at high concentrations, leading to cell death.

Future Directions

There are several future directions for research on N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide. One area of research is the development of new N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide derivatives with improved solubility and selectivity for specific compounds. Another area of research is the investigation of the mechanism of action of N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide and its interaction with proteins and nucleic acids. Additionally, research on the use of N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide as a drug delivery vehicle and its potential therapeutic applications is an area of interest.

Synthesis Methods

N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can be synthesized by reacting dimethyl sulfate with sodium sulfonate in the presence of a base. The reaction produces N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide and sodium sulfate as a byproduct. The synthesis method is relatively simple and cost-effective, making N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide a widely available solvent in the scientific community.

Scientific Research Applications

N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is commonly used as a solvent for a variety of compounds in scientific research. It has been used in the synthesis of peptides, proteins, and nucleic acids. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is also used as a cryoprotectant for cell lines and tissues. It has been shown to improve the viability of cells during freezing and thawing processes. Additionally, N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is used as a vehicle for drug delivery in pharmacology research.

properties

IUPAC Name

N,N-diethyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-4-17(5-2)16(19)15-12-14(7-6-13(15)3)23(20,21)18-8-10-22-11-9-18/h6-7,12H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILBUYGJIKURGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.